molecular formula C14H22S B012129 2,4-Di-tert-butylthiophenol CAS No. 19728-43-9

2,4-Di-tert-butylthiophenol

Cat. No.: B012129
CAS No.: 19728-43-9
M. Wt: 222.39 g/mol
InChI Key: ACJAQOIIEMFTGS-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylthiophenol is an organic compound with the molecular formula C14H22S. It is a derivative of thiophenol, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its distinct odor and is used in various chemical applications due to its unique structural properties.

Scientific Research Applications

2,4-Di-tert-butylthiophenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and as an additive in lubricants to enhance their stability and performance.

Mechanism of Action

The compound 2,4-Di-tert-butylthiophenol is known for its antioxidative activity. It effectively suppresses oxidation, preventing material degradation and disintegration. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds . It also exhibits fungicidal activity against Botrytis cinerea and inhibits the growth and biofilm formation of Candida albicans .

Safety and Hazards

2,4-Di-tert-butylthiophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .

Future Directions

The compound 2,4-Di-tert-butylthiophenol has shown potential in cancer research due to its cytotoxic activity evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml . Further investigation and exploration of this compound’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylthiophenol typically involves the alkylation of thiophenol with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride. The general reaction scheme is as follows:

C6H5SH+2(CH3)3CClC6H3(C(CH3)3)2SH+2HCl\text{C}_6\text{H}_5\text{SH} + 2 (\text{CH}_3)_3\text{CCl} \rightarrow \text{C}_6\text{H}_3(\text{C}(\text{CH}_3)_3)_2\text{SH} + 2 \text{HCl} C6​H5​SH+2(CH3​)3​CCl→C6​H3​(C(CH3​)3​)2​SH+2HCl

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as zeolites can also enhance the reaction efficiency and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride, in anhydrous ether.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

    2,4-Di-tert-butylphenol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.

    4-tert-Butylthiophenol: Contains only one tert-butyl group, resulting in different steric and electronic properties.

    2,6-Di-tert-butylthiophenol: Substitution at different positions on the benzene ring, leading to variations in reactivity and applications.

Uniqueness: 2,4-Di-tert-butylthiophenol is unique due to the presence of two bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

IUPAC Name

2,4-ditert-butylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22S/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJAQOIIEMFTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)S)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334114
Record name 2,4-Di-tert-butylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19728-43-9
Record name 2,4-Di-tert-butylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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